molecular formula C28H35N3O6S2 B13776811 4'-(9-Acridinylamino)-3'-methoxy-1-heptanesulfonanilide methanesulfonate CAS No. 71798-52-2

4'-(9-Acridinylamino)-3'-methoxy-1-heptanesulfonanilide methanesulfonate

Cat. No.: B13776811
CAS No.: 71798-52-2
M. Wt: 573.7 g/mol
InChI Key: UZQZSIWHDBCSIY-UHFFFAOYSA-N
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Description

4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is a compound known for its significant antitumor activity. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, including leukemia and lymphoma .

Preparation Methods

The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves several steps. One common method includes the reaction of 9-aminoacridine with 3-methoxy-4-nitrobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .

Chemical Reactions Analysis

4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, the compound induces double-stranded breaks in DNA, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is unique compared to other acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:

These comparisons highlight the unique properties and potential advantages of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate in cancer treatment.

Properties

CAS No.

71798-52-2

Molecular Formula

C28H35N3O6S2

Molecular Weight

573.7 g/mol

IUPAC Name

acridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate

InChI

InChI=1S/C27H31N3O3S.CH4O3S/c1-3-4-5-6-11-18-34(31,32)30-20-16-17-25(26(19-20)33-2)29-27-21-12-7-9-14-23(21)28-24-15-10-8-13-22(24)27;1-5(2,3)4/h7-10,12-17,19,30H,3-6,11,18H2,1-2H3,(H,28,29);1H3,(H,2,3,4)

InChI Key

UZQZSIWHDBCSIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-]

Origin of Product

United States

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